molecular formula C7H6BF2NO3 B1528981 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid CAS No. 924279-82-3

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid

Cat. No. B1528981
M. Wt: 200.94 g/mol
InChI Key: UICFTLBHIJDLHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area in organic chemistry. Protocols such as the catalytic protodeboronation of pinacol boronic esters have been reported . Additionally, the Suzuki–Miyaura cross-coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon–carbon bond formation .


Chemical Reactions Analysis

The chemical reactions involving boronic acids are diverse. One of the most common reactions is the Suzuki–Miyaura cross-coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction . Amino acids, which are structurally similar to 4-(Aminocarbonyl)-3,5-difluorophenylboronic acid, undergo reactions characteristic of carboxylic acids and amines .

Scientific Research Applications

  • Sensing Applications

    • Field : Chemistry
    • Application Summary : Boronic acids are increasingly used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
    • Methods of Application : Voltammetric techniques, such as cyclic and differential pulse voltammetry (CV and DPV), are often used. For example, DPV performed on glassy carbon electrodes with graphene-4-aminophenyl boronic acid have been used for the detection of D-fructose, D-glucose, and D-mannose .
    • Results : The interaction of boronic acids with diols allows for their use in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics .
  • Suzuki–Miyaura Coupling

    • Field : Organic Chemistry
    • Application Summary : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
    • Methods of Application : The SM coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
    • Results : A variety of boron reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .
  • Pharmaceutical Applications

    • Field : Pharmaceutical Chemistry
    • Application Summary : Boronic acids have been used in the synthesis of various pharmaceuticals. For example, more than 1000 tonnes per year are manufactured, with the arylboronic acid/aryl chloride coupling as a key step . Merck’s antihypertensive drug, Losartan, is another prominent example that has utilized arylboronic acids in SM coupling for the construction of the important biaryl motif .
    • Methods of Application : The Suzuki–Miyaura coupling is often used in the synthesis of these pharmaceuticals .
    • Results : The use of boronic acids in the synthesis of pharmaceuticals has led to the production of effective medications, such as Losartan .
  • Antibacterial Applications

    • Field : Microbiology
    • Application Summary : Certain boronic acids have been found to have antibacterial properties .
    • Methods of Application : These boronic acids can be grafted onto certain materials to endow them with robust and sustained antibacterial properties .
    • Results : The use of boronic acids in this way can make materials advantageous for use in relevant applications .

Safety And Hazards

The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and advice on safety precautions. For example, an SDS for a similar compound, 4-(N-BOC-amino)phenylboronic acid hydrochloride, indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(4-carbamoyl-3,5-difluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BF2NO3/c9-4-1-3(8(13)14)2-5(10)6(4)7(11)12/h1-2,13-14H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICFTLBHIJDLHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminocarbonyl)-3,5-difluorophenylboronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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